molecular formula C22H25N3O3S B2812497 2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-46-6

2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2812497
CAS No.: 628278-46-6
M. Wt: 411.52
InChI Key: YDRBQBPIKWTWOR-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex heterocyclic compound that belongs to the pyrimidoquinoline family. This molecule features multiple functional groups, including a butylsulfanyl moiety, a methoxy-substituted phenyl ring, and a fused pyrimidoquinoline core. These functional groups and the fused ring system contribute to its unique chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can be achieved through a multi-step process. A typical synthetic route involves:

  • Formation of the Pyrimidoquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzamide and a ketone or aldehyde.

  • Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a butylthiol reacts with a halogenated precursor.

  • Substitution with the Methoxyphenyl Group: The methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction, using a suitable methoxybenzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions for scalability, including solvent selection, temperature control, and purification techniques. Catalysts and automated processes could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The butylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone derivative.

  • Reduction: The carbonyl groups in the pyrimidoquinoline core can be reduced to yield hydroxyl derivatives.

  • Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophiles like amines or alkoxides in the presence of a suitable catalyst.

Major Products

  • Oxidation Products: Sulfoxides or sulfones.

  • Reduction Products: Hydroxyl derivatives.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Potential bioactive molecule for studying enzyme interactions and cell signaling pathways.

  • Medicine: Investigation as a candidate for therapeutic drugs targeting specific diseases, owing to its complex structure that can interact with various biological targets.

  • Industry: Used in materials science for developing advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione largely depends on its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into specific active sites, where it can inhibit or activate the target, leading to the desired biological effect. Pathways involved could include enzyme inhibition, receptor modulation, or altering cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-5-phenylpyrimido[4,5-b]quinoline-4,6-dione: Shares the pyrimidoquinoline core but differs in substituents.

  • 2-(Butylsulfanyl)-5-phenylpyrimido[4,5-b]quinoline-4,6-dione: Similar but lacks the methoxy group.

  • 2-(Butylsulfanyl)-5-(4-chlorophenyl)pyrimido[4,5-b]quinoline-4,6-dione: Substitutes methoxy with a chloro group.

Uniqueness

The presence of both the butylsulfanyl and methoxyphenyl groups in 2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione imparts unique chemical properties that differentiate it from its analogues

That should give you a comprehensive overview of this intriguing compound

Properties

IUPAC Name

2-butylsulfanyl-5-(4-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-3-4-12-29-22-24-20-19(21(27)25-22)17(13-8-10-14(28-2)11-9-13)18-15(23-20)6-5-7-16(18)26/h8-11,17H,3-7,12H2,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRBQBPIKWTWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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